molecular formula C9H12O3 B2419073 7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione CAS No. 90534-61-5

7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione

Cat. No. B2419073
CAS RN: 90534-61-5
M. Wt: 168.192
InChI Key: PJCPNDIKOCETQD-UHFFFAOYSA-N
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Description

7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione is a chemical compound with the CAS Number: 90534-61-5 . It has a molecular weight of 168.19 . The compound is stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of 7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione and its derivatives has been studied . The impact of unsaturation on crystal structures and intermolecular networks of the six-membered rings was found to be significant compared to the saturated analogues .


Molecular Structure Analysis

The InChI Code for 7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione is 1S/C9H12O3/c1-5-2-6-4-7 (3-5)9 (11)12-8 (6)10/h5-7H,2-4H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.


Physical And Chemical Properties Analysis

7-Methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione is a powder that is stored at room temperature . It has a molecular weight of 168.19 .

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

7-methyl-3-oxabicyclo[3.3.1]nonane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3/c1-5-2-6-4-7(3-5)9(11)12-8(6)10/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJCPNDIKOCETQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2CC(C1)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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